molecular formula C8H7Cl3O B077557 1-(2,4,5-Trichlorophenyl)ethanol CAS No. 14299-54-8

1-(2,4,5-Trichlorophenyl)ethanol

Cat. No. B077557
CAS RN: 14299-54-8
M. Wt: 225.5 g/mol
InChI Key: CZTWWYRPCFIOMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,4,5-Trichlorophenyl)ethanol and related compounds involves multiple steps, including esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction at 75 ℃, achieving a yield of over 95% (Yang Lirong, 2007). This methodology indicates a practical approach to synthesizing chlorophenyl ethanol derivatives.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives is characterized using various spectroscopic techniques, such as 1H NMR and MS, which provide detailed information on the molecular environment and the presence of functional groups. Studies on compounds like (E)-1,2-diphenyl-2-(arylimino)ethanol derivatives showcase the importance of structural analysis in understanding the reactivity and potential applications of these compounds (Z. H. Aiube et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-(2,4,5-Trichlorophenyl)ethanol derivatives often lead to the formation of complex products with potential pharmacological activities. For instance, the photochemistry of N-heterocycles, including some dihydro-1,2,4-triazines, demonstrates the complexity of reactions these compounds can undergo, leading to products with diverse chemical structures and potential applications (J. Nagy et al., 1988).

Physical Properties Analysis

The physical properties of 1-(2,4,5-Trichlorophenyl)ethanol and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and formulation. X-ray crystallography provides insight into the arrangement of molecules in the solid state, revealing interactions that influence the physical properties of these compounds. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol showcases the detailed analysis of physical properties through X-ray analysis (F. Toda et al., 1985).

Chemical Properties Analysis

The chemical properties of 1-(2,4,5-Trichlorophenyl)ethanol derivatives, including reactivity, stability, and interaction with other molecules, are pivotal in their application in chemical synthesis and as intermediates in pharmaceuticals. The synthesis and oxidation of (E)-1,2-diphenyl-2-(arylimino)ethanol derivatives illustrate the exploration of chemical properties to achieve specific outcomes, such as high yield and purity of the desired products (Z. H. Aiube et al., 2013).

Scientific Research Applications

  • Efficient Synthesis of (S)-1-(2-chlorophenyl)ethanol in Submerged Culture : This study by Kurbanoğlu et al. (2009) demonstrates the use of the fungus Alternaria alternata for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in L-cloprenaline synthesis, used for asthma treatment (Kurbanoğlu et al., 2009).

  • Development of an Enzymatic Process for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol : Guo et al. (2017) explored a ketoreductase-based bioreduction process for creating (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, used in treating acute coronary syndromes (Guo et al., 2017).

  • Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol Using Candida ontarioensis : This paper by Ni et al. (2012) discusses the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis, a key intermediate in β-adrenoceptor agonist synthesis (Ni et al., 2012).

  • Safety Evaluation of 2,4,5-Trichlorophenoxyacetic Acid to Birds : Kenaga (1975) evaluated the safety of 2,4,5-Trichlorophenoxyacetic acid and its esters, including the butoxy ethanol derivative, in vegetation control and its impact on birds (Kenaga, 1975).

  • Biotransformation for Synthesis of a Chiral Intermediate of Miconazole : Miao et al. (2019) used Acinetobacter sp. for the biocatalytic synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, an intermediate in the antifungal agent Miconazole (Miao et al., 2019).

  • Synthesis of 2-(4-Chlorophenyl)ethanol : Lirong (2007) detailed the synthesis of 2-(4-Chlorophenyl)ethanol by esterification and reduction from 2-(4-chlorophenyl)acetic acid (Lirong, 2007).

  • Optimization of Biocatalytic Production of (S)-1-(4-Methoxyphenyl) Ethanol : Kavi et al. (2021) optimized the production of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for various drug intermediates, using Lactobacillus senmaizuke (Kavi et al., 2021).

properties

IUPAC Name

1-(2,4,5-trichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTWWYRPCFIOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864491
Record name 1-(2,4,5-Trichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trichlorophenyl)ethanol

CAS RN

14299-54-8
Record name 2,4,5-Trichlorophenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DAA Akintonwa, DH Hutson - Journal of Agricultural and Food …, 1967 - ACS Publications
A single oral dose of 2-chloro-l-(2, 4, 5-trichloro-phenyl)-[14C] vinyl dimethyl phosphate to rats is almost completely eliminated in 4 days. Seventyeight per cent of the 14C is excretedin …
Number of citations: 41 pubs.acs.org
WH Gutenmann, LE St. John… - Journal of Agricultural and …, 1971 - ACS Publications
A feeding experiment was conducted to study the metabolism and excretion of Gardona [2-chloro-l-(2, 4, 5-trichlorophenyl) vinyl dimethyl phosphate] in-secticide in the dairy cow. At an …
Number of citations: 16 pubs.acs.org
MH Akhtar, TS Foster - Journal of Agricultural and Food Chemistry, 1977 - ACS Publications
The soluble fraction (105000g) from chicken liver homogenates contains an enzyme (s) which metabolizes tetrachlorvinphos. Studies which employed the [14C] vinyl-labeled …
Number of citations: 16 pubs.acs.org
MH Akhtar - Journal of Agricultural and Food Chemistry, 1978 - ACS Publications
The metabolism of desmethyl tetrachlorvinphos [2-chloro-l-(2, 4, 5-trichlorophenyl)[14C] vinyl methyl hydrogen phosphate] was investigated in vitro with the soluble fraction (105000#) …
Number of citations: 2 pubs.acs.org
MH Akhtar - Journal of Environmental Science & Health Part B, 1979 - Taylor & Francis
The mode of reductive dechlorination of α‐chloroacetophenones, 2,4‐di‐, and 2,4,5‐trichloro phenacyl chlorides into respective acetophenone by soluble fraction (105,000 xg) from …
Number of citations: 5 www.tandfonline.com
K Coulibaly - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
ED RED - Citeseer
Tetrachlorvinphos: Reregistration Eligibility Decision (RED) Page 1 United States Prevention, Pesticides EPA 738-R-95-041 Environmental Protection And Toxic Substances September …
Number of citations: 2 citeseerx.ist.psu.edu
G Carrera, A Periquet - Toxicological Study of Pesticides in …, 1990 - books.google.com
When a pesticide enters the animal body through ingestion, inhalation, or dermal absorption it is subjected to body metabolism by a variety of mechanisms. There are several chemical …
Number of citations: 5 books.google.com
NN Melnikov, NN Melnikov - Chemistry of pesticides, 1971 - Springer
One of the most important classes of present day pesticides is the organophosphorus compounds, of which more than 80 are used in agriculture. Substances with a great variety of …
Number of citations: 9 link.springer.com
R Gardona, RO Larvicide - monographs.iarc.who.int
Volatility: Vapour pressure (Z-isomer), 4.2× 10− 8 mm Hg (20 C)(IARC, 1983), not expected to volatilize from dry soil surfaces Stability: Stable below 100 C; slowly hydrolysed by water, …
Number of citations: 0 monographs.iarc.who.int

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